N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide
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Overview
Description
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Pharmacokinetics
The pharmacokinetics of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide typically involves the following steps:
Formation of 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), methyl iodide (CH3I).
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products
Reduction: Formation of N-[5-(4-aminophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Cyclization: Formation of polycyclic compounds with potential biological activities.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound can be used in the development of advanced materials with specific electronic and optical properties.
Agriculture: It may be used as a pesticide or herbicide due to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-methoxyphenyl)-1H-indole
- 5-(4-methoxyphenyl)-1H-imidazole
- N-(4-fluorophenyl)-2-amino-1,3,4-oxadiazole
Uniqueness
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O5/c1-24-13-7-5-10(6-8-13)15-18-19-16(25-15)17-14(21)11-3-2-4-12(9-11)20(22)23/h2-9H,1H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVWZPUGPQCEGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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